

2-Chloro-4-fluorobenzenesulfonyl chloride

molecular weight

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Compound of Interest

Compound Name: 2-Chloro-4-fluorobenzenesulfonyl chloride

Cat. No.: B1630406

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An In-Depth Technical Guide to **2-Chloro-4-fluorobenzenesulfonyl Chloride**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Chloro-4-fluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a critical building block in modern medicinal and agrochemical research. Its strategic combination of a highly reactive sulfonyl chloride functional group with the unique electronic properties imparted by chlorine and fluorine substituents makes it a valuable reagent for synthesizing complex molecular architectures. The incorporation of fluorine, in particular, is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.^{[1][2]} This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of **2-Chloro-4-fluorobenzenesulfonyl chloride**, with a focus on its utility for researchers, chemists, and professionals in the field of drug development.

Physicochemical and Structural Properties

2-Chloro-4-fluorobenzenesulfonyl chloride, with the CAS Number 85958-57-2, is a compound whose utility is defined by its distinct chemical characteristics. At room temperature, it exists as a low melting solid or clear yellow liquid, depending on ambient conditions.^{[3][4]} The molecule's core is a benzene ring substituted with three key groups: a sulfonyl chloride, a chlorine atom, and a fluorine atom. The sulfonyl chloride group is the primary site of reactivity,

while the halogen atoms modulate the electronic properties of the aromatic ring, influencing both the reactivity of the sulfonyl chloride and the pharmacological profile of its derivatives.

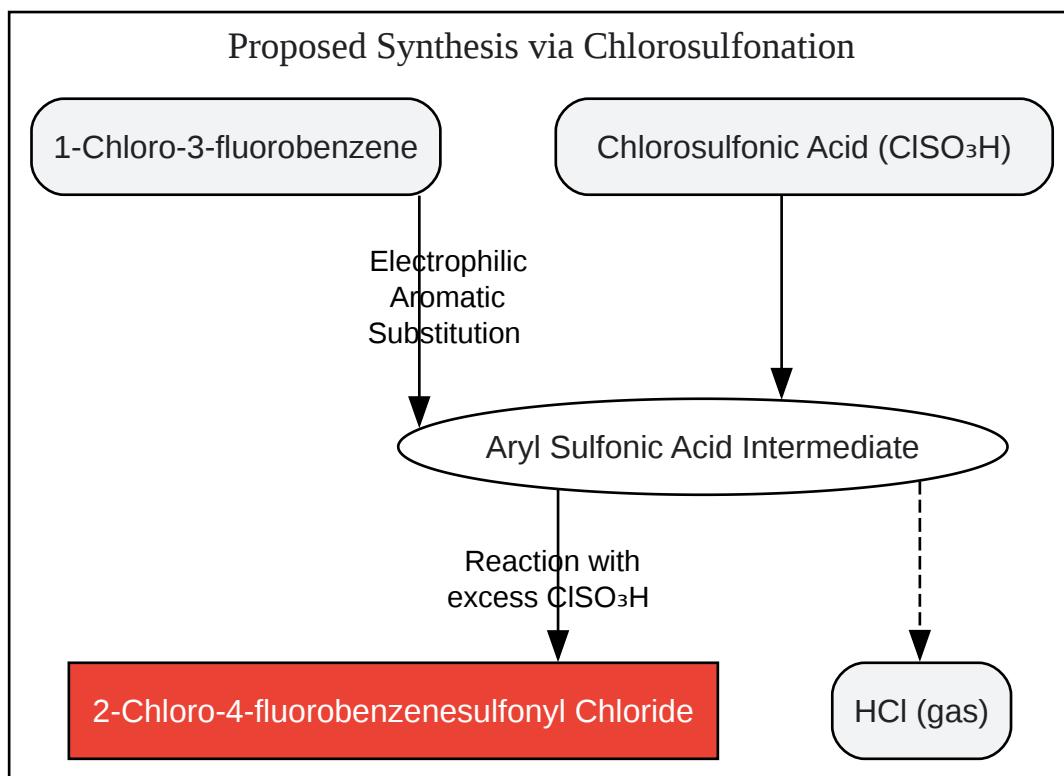
Table 1: Physicochemical Properties of **2-Chloro-4-fluorobenzenesulfonyl Chloride**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ Cl ₂ FO ₂ S	[3][5]
Molecular Weight	229.06 g/mol	[3][6]
CAS Number	85958-57-2	[3][6]
Appearance	Clear yellow liquid after melting	[3][4]
Melting Point	27-31 °C	[6]
Boiling Point	243-244 °C (lit.)	[4]
108-110 °C @ 0.1 mmHg	[6]	
Density	1.569 g/mL at 25 °C (lit.)	[4]
Refractive Index	n _{20/D} 1.5550 (lit.)	[4]
InChI Key	FCFPJJKHVCHKCMP- UHFFFAOYSA-N	[3]

Synthesis and Reactivity

Synthetic Pathway: Chlorosulfonation

The most direct and industrially common method for synthesizing aryl sulfonyl chlorides is through the electrophilic aromatic substitution reaction known as chlorosulfonation.[7] This involves treating the corresponding aryl compound with an excess of chlorosulfonic acid. For **2-Chloro-4-fluorobenzenesulfonyl chloride**, the logical precursor is 1-chloro-3-fluorobenzene. The reaction proceeds by the attack of the electron-rich aromatic ring on the highly electrophilic sulfur atom of chlorosulfonic acid, followed by the elimination of HCl.



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Caption: Proposed synthetic route for **2-Chloro-4-fluorobenzenesulfonyl chloride**.

Detailed Experimental Protocol: Synthesis

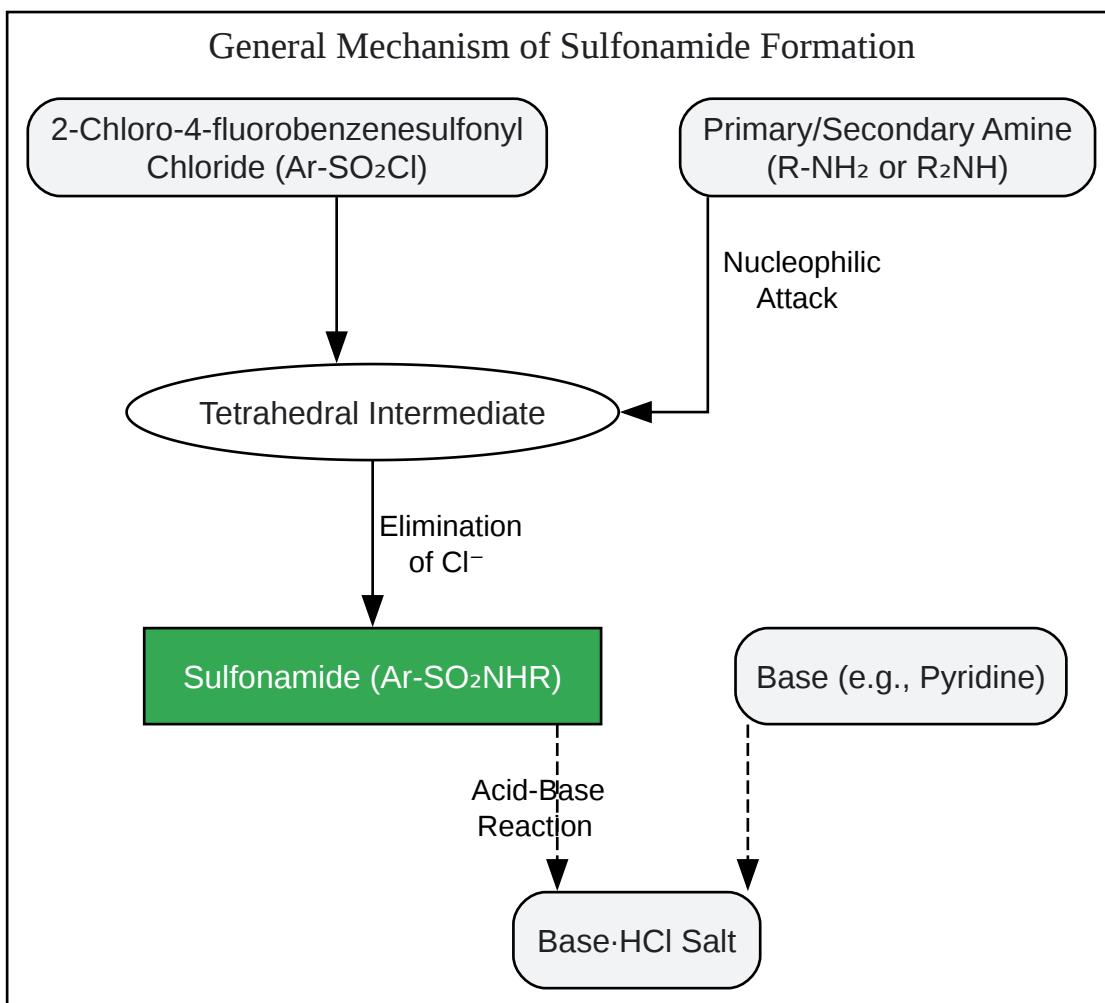
This protocol is a representative procedure based on established methods for chlorosulfonation.^[7]

- Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), add 2.5 molar equivalents of chlorosulfonic acid. Cool the flask to 0-5 °C in an ice-water bath.
- Addition of Substrate: Slowly add 1.0 molar equivalent of 1-chloro-3-fluorobenzene dropwise via the dropping funnel over 1-2 hours. The rate of addition must be controlled to maintain the internal temperature below 10 °C to minimize side reactions.

- Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 4-6 hours or until the reaction is complete (monitored by TLC or GC).
- Quenching & Isolation: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood. The crude sulfonyl chloride will precipitate as a solid or oil.
- Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Reactivity Profile: Sulfonamide Formation

The primary utility of **2-Chloro-4-fluorobenzenesulfonyl chloride** lies in its reaction with primary and secondary amines to form sulfonamides. This reaction is fundamental in the construction of a vast number of biologically active molecules. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is typically scavenged by a base like pyridine or triethylamine.



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Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.

Applications in Medicinal Chemistry and Drug Development

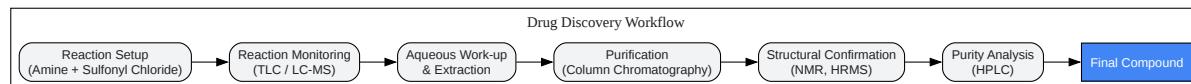
The presence of both chlorine and fluorine atoms makes this reagent particularly attractive for drug discovery. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with protein targets.^{[1][2]} More than 250 FDA-approved drugs contain chlorine, highlighting its importance in pharmaceuticals.^{[2][8]}

Representative Protocol: Synthesis of a Novel Sulfonamide

- **Dissolution:** Dissolve 1.0 equivalent of a primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, THF) containing 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine).
- **Addition of Reagent:** Cool the solution to 0 °C and add a solution of 1.1 equivalents of **2-Chloro-4-fluorobenzenesulfonyl chloride** in the same solvent dropwise.
- **Reaction:** Allow the mixture to stir at room temperature until the starting amine is consumed (as monitored by TLC).
- **Work-up:** Dilute the reaction mixture with the solvent and wash with 1M HCl solution, water, and brine.
- **Purification:** Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Workflow for Derivative Synthesis and Characterization

The development of new chemical entities using **2-Chloro-4-fluorobenzenesulfonyl chloride** follows a structured workflow from synthesis to final characterization, ensuring the identity and purity of the target compound.



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Caption: Standard laboratory workflow for sulfonamide synthesis and analysis.

Safety, Handling, and Storage

2-Chloro-4-fluorobenzenesulfonyl chloride is a corrosive and water-reactive compound that requires careful handling.[6][9]

- **Hazards:** Causes severe skin burns and eye damage.[9] It reacts violently with water, liberating toxic gas (HCl).[9]
- **Handling:** All manipulations should be performed in a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[10]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[10][11] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[6]
- **First Aid:** In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[9][11] If inhaled, move the victim to fresh air.[9] If swallowed, rinse the mouth with water but do not induce vomiting.[9]

Conclusion

2-Chloro-4-fluorobenzenesulfonyl chloride is a potent and versatile chemical reagent that serves as a cornerstone for the synthesis of novel sulfonamides. Its unique halogenation pattern provides a strategic advantage for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory, paving the way for the discovery of next-generation therapeutics.

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